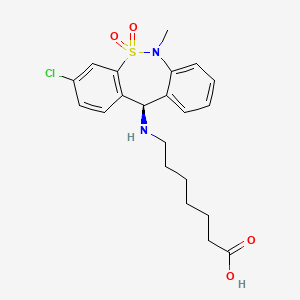

(R)-tianeptine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

®-tianeptine is a stereoisomer of tianeptine, a compound primarily known for its antidepressant properties. It is a tricyclic compound that has been studied for its potential effects on mood disorders and other neurological conditions. Unlike traditional antidepressants, ®-tianeptine has a unique mechanism of action that sets it apart from other compounds in its class.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-tianeptine involves several steps, starting from readily available precursors. One common method involves the reaction of 7-aminoheptanoic acid with thiophene-2-carboxylic acid to form an amide bond. This intermediate is then subjected to cyclization and subsequent reduction to yield ®-tianeptine. The reaction conditions typically involve the use of organic solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of ®-tianeptine follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems helps in maintaining consistency and efficiency in production.

化学反応の分析

Types of Reactions

®-tianeptine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its amine form.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as sodium hydride and alkyl halides facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of ®-tianeptine, such as sulfoxides, sulfones, and substituted thiophenes. These derivatives are often studied for their potential pharmacological activities.

科学的研究の応用

Chemistry

In chemistry, ®-tianeptine is used as a model compound to study the reactivity of tricyclic structures and their derivatives. Its unique chemical properties make it a valuable subject for synthetic and mechanistic studies.

Biology

Biologically, ®-tianeptine is studied for its effects on neurotransmitter systems, particularly serotonin and glutamate. It has been shown to modulate synaptic plasticity and neurogenesis, making it a compound of interest in neuropharmacology.

Medicine

In medicine, ®-tianeptine is primarily researched for its antidepressant effects. It has also shown potential in treating anxiety, post-traumatic stress disorder, and other mood disorders. Clinical trials are ongoing to explore its efficacy and safety in various therapeutic applications.

Industry

In the pharmaceutical industry, ®-tianeptine is used in the development of new antidepressant drugs. Its unique mechanism of action provides a different approach to treating mood disorders compared to traditional antidepressants.

作用機序

®-tianeptine exerts its effects through multiple molecular targets and pathways. It primarily acts as a modulator of the glutamatergic system, enhancing the reuptake of glutamate and reducing its excitotoxic effects. Additionally, it influences the serotonin system by increasing the reuptake of serotonin, leading to improved mood and reduced anxiety. The compound also has neuroprotective effects, promoting neurogenesis and synaptic plasticity.

類似化合物との比較

Similar Compounds

Tianeptine: The parent compound, known for its antidepressant properties.

Amitriptyline: Another tricyclic antidepressant with a different mechanism of action.

Imipramine: A tricyclic antidepressant used for treating depression and anxiety.

Uniqueness

®-tianeptine is unique due to its dual action on the glutamatergic and serotonin systems. Unlike other tricyclic antidepressants, it does not primarily act on monoamine neurotransmitters, which reduces the risk of common side effects associated with traditional antidepressants. Its neuroprotective properties also make it a promising candidate for treating neurodegenerative diseases.

生物活性

(R)-Tianeptine, a chiral isomer of the antidepressant tianeptine, has garnered interest for its unique pharmacological profile and biological activities. This article delves into the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by diverse research findings.

Overview of Tianeptine

Tianeptine is primarily recognized for its antidepressant properties, differing from traditional antidepressants that target monoamine neurotransmitters. Instead, tianeptine appears to enhance serotonin reuptake and modulate neuroplasticity, making it a candidate for treating mood disorders and neurodegenerative diseases.

-

Anti-inflammatory Effects :

- Tianeptine has demonstrated significant anti-inflammatory properties, particularly in microglial cells. Studies indicate that it reduces pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α following lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for its antidepressant effects linked to neuroinflammation reduction .

-

Opioid Receptor Interaction :

- The (R)-isomer of tianeptine has been shown to interact with the µ-opioid receptor, contributing to its behavioral effects in animal models. Research indicates that this interaction may be responsible for the observed decrease in immobility in the forced swim test, a common measure of antidepressant efficacy .

- Neuroplasticity and Neurogenesis :

Case Studies

- Withdrawal Management : A case study highlighted a 38-year-old male with chronic tianeptine use who experienced severe withdrawal symptoms. His management included buprenorphine/naloxone, demonstrating the complexities associated with tianeptine dependence and withdrawal .

Pharmacokinetics

- Tianeptine exhibits different pharmacokinetic profiles based on administration routes. For instance, oral dosing leads to a half-life of approximately 5-7 hours in humans, contrasting sharply with less than 30 minutes observed after intraperitoneal administration in mice .

Data Table: Summary of Biological Activities

特性

分子式 |

C21H25ClN2O4S |

|---|---|

分子量 |

437.0 g/mol |

IUPAC名 |

7-[[(11R)-3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl]amino]heptanoic acid |

InChI |

InChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)/t21-/m1/s1 |

InChIキー |

JICJBGPOMZQUBB-OAQYLSRUSA-N |

異性体SMILES |

CN1C2=CC=CC=C2[C@H](C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |

正規SMILES |

CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。